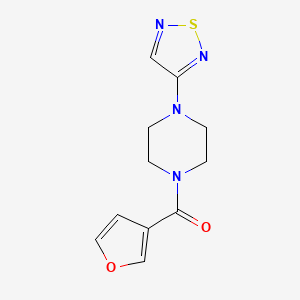

1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-yl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The piperazine ring provides additional flexibility and can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

- 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

- 1-(Furan-3-carbonyl)-4-(1,3,4-thiadiazol-2-yl)piperazine

- 1-(Furan-3-carbonyl)-4-(1,2,4-triazol-3-yl)piperazine

Uniqueness: 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the specific positioning of the furan and thiadiazole rings, which can influence its reactivity and binding properties. The combination of these rings with the piperazine moiety provides a versatile scaffold for the development of new compounds with tailored properties.

Biological Activity

1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N4O2S. The compound features a furan ring and a thiadiazole moiety connected through a piperazine linker, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral, anticancer, and antimicrobial properties. Below is a summary of the key findings:

Antiviral Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant antiviral properties. For instance:

- Mechanism : Thiadiazole derivatives can inhibit viral replication by targeting specific viral enzymes or proteins.

- Efficacy : Compounds similar to this compound have shown effective inhibition against viruses such as HIV and HCV with EC50 values ranging from 0.12 to 28 µM .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies:

- Cell Lines Tested : Studies have utilized several cancer cell lines including SK-HEP-1 (liver carcinoma) and DU 145 (prostate carcinoma).

- Results : The compound demonstrated cytotoxic effects with IC50 values indicating significant cell death at micromolar concentrations. For example, related compounds have shown IC50 values around 0.76 µM against SK-HEP-1 cells .

Antimicrobial Activity

Some derivatives of the compound have been evaluated for their antimicrobial properties:

- Target Pathogens : Studies have included evaluation against bacteria and fungi.

- Findings : Certain thiadiazole derivatives exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values suggesting effective inhibition .

Data Summary Table

| Activity Type | Target Organism/Cell Line | EC50/IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | HIV | 0.12 | |

| Antiviral | HCV | 6.7 | |

| Anticancer | SK-HEP-1 | 0.76 | |

| Anticancer | DU 145 | 0.98 | |

| Antimicrobial | Various Bacteria | MIC < 10 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole-containing compounds. Notably:

- Study on Thiadiazole Derivatives : A study highlighted the synthesis of various thiadiazole derivatives and their subsequent biological evaluation against viral pathogens, revealing promising antiviral activity comparable to established antiviral drugs .

- Anticancer Evaluation : Another research effort involved the structural modification of piperazine-based compounds to enhance their anticancer efficacy against multiple cancer cell lines, showing that substituents significantly influence activity .

Properties

IUPAC Name |

furan-3-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h1,6-8H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORLLOJGLZMHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.